![molecular formula C8H6ClF2N3 B1478069 1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene CAS No. 1254038-57-7](/img/structure/B1478069.png)
1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene
Overview
Description
Synthesis Analysis
The synthesis of 2,2-difluoro-2-arylethylamines, which are fluorinated analogs of octopamine and noradrenaline, was performed by a Suzuki–Miyaura cross-coupling reaction of 4- (bromodifluoroacetyl)morpholine with aryl boronic acids to produce the intermediate 2,2-difluoro-2-arylacetamides . This was followed by transformation of difluoroacetamide to difluoroethylamine .Chemical Reactions Analysis
The synthesis of 2,2-difluoro-2-arylethylamines involves a Suzuki–Miyaura cross-coupling reaction of 4- (bromodifluoroacetyl)morpholine with aryl boronic acids . This produces the intermediate 2,2-difluoro-2-arylacetamides, which is then transformed into difluoroethylamine .Scientific Research Applications
Synthesis of New Triazole Derivatives
Azide-functionalized chemicals, similar to "1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene," are crucial in synthesizing new 1,2,3-triazole derivatives. For instance, research demonstrates the synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethyl-benzenes and dipropargyl uracil or dipropargyl thymine, showcasing potential inhibitory activity against acidic corrosion of steels. This indicates the role of azide-functionalized compounds in developing new materials with specific chemical properties (Negrón-Silva et al., 2013).
Development of Photoresponsive Polymers
Azide groups, akin to those in "1-(2-Azido-1,1-difluoroethyl)-4-chlorobenzene," are instrumental in the creation of photoresponsive materials. A study highlighted the synthesis of soluble main-chain azobenzene polymers via thermal 1,3-dipolar cycloaddition, leading to materials exhibiting good solubility and photoinduced isomerization. This research underscores the importance of azide and alkyne functional groups in designing polymers for advanced applications, such as optical data storage and photonic devices (Xue et al., 2010).
Azidation and Click Chemistry
Azide-functionalized compounds are pivotal in click chemistry, facilitating the creation of diverse molecular architectures. The regiospecific synthesis of triazoles through the cycloaddition of azides to alkynes in the presence of Cu(I) catalysts exemplifies the utility of azide groups in organic synthesis. Such reactions are characterized by high regioselectivity and efficiency, enabling the synthesis of compounds with potential applications in medicinal chemistry and material science (Hu et al., 2008).
properties
IUPAC Name |
1-(2-azido-1,1-difluoroethyl)-4-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2N3/c9-7-3-1-6(2-4-7)8(10,11)5-13-14-12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCBIXSJPLZJBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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